[Bpa1]AngII -

[Bpa1]AngII

Catalog Number: EVT-10970838
CAS Number:
Molecular Formula: C62H79N13O11
Molecular Weight: 1182.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of [Bpa1]Angiotensin II typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details:

  1. Starting Materials: The synthesis begins with a resin that has an amino group capable of forming a bond with the first amino acid.
  2. Coupling Reactions: Each amino acid is added through coupling reactions, often using activating agents such as N,N'-diisopropylcarbodiimide (DIC) to facilitate the formation of peptide bonds.
  3. Deprotection Steps: After each coupling, protecting groups on the amino acids must be removed to allow for subsequent reactions.
  4. Cleavage: Once the desired peptide sequence is complete, it is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Molecular Structure Analysis

The molecular structure of [Bpa1]Angiotensin II features several key components:

  • Peptide Backbone: Like native angiotensin II, it consists of a chain of amino acids linked by peptide bonds.
  • Substitutions: The [Bpa1] modification introduces specific changes to enhance receptor binding or alter biological activity.

Data:

  • Molecular Formula: C₁₃H₁₈N₄O₃S
  • Molecular Weight: Approximately 314.37 g/mol
  • 3D Structure: The compound adopts a conformation that allows for optimal interaction with angiotensin receptors.
Chemical Reactions Analysis

[Bpa1]Angiotensin II can undergo various chemical reactions typical of peptides:

  • Hydrolysis: Under certain conditions, it can be hydrolyzed into smaller peptides or amino acids.
  • Receptor Binding: The primary reaction of interest involves binding to angiotensin receptors (AT1 and AT2), which mediates its physiological effects.

Technical Details:

  • Kinetics of Reaction: The binding kinetics can be studied using radiolabeled ligands in competitive binding assays.
  • Stability Studies: Investigations into the stability of [Bpa1]Angiotensin II under physiological conditions are crucial for understanding its potential therapeutic applications.
Mechanism of Action

The mechanism by which [Bpa1]Angiotensin II exerts its effects involves:

  1. Receptor Interaction: It binds to angiotensin receptors on target cells, initiating intracellular signaling cascades.
  2. Signal Transduction: This interaction leads to increased intracellular calcium levels and activation of protein kinase pathways, influencing various cellular responses such as vasoconstriction and aldosterone secretion.

Data:

  • Studies have shown that [Bpa1]Angiotensin II can enhance the production of transforming growth factor-beta (TGF-beta), contributing to processes such as fibrosis in renal tissues .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of [Bpa1]Angiotensin II is essential for its application in research and potential therapeutic use.

  • Physical Properties:
    • Appearance: Typically exists as a white powder or crystalline solid.
    • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).
  • Chemical Properties:
    • Stability: Stable at room temperature but sensitive to extreme pH conditions.
    • Reactivity: Can react with nucleophiles due to exposed side chains on amino acids.
Applications

[Bpa1]Angiotensin II has several scientific applications:

  • Research Tool: Used extensively in studies investigating cardiovascular physiology, hypertension, and renal function.
  • Drug Development: Potential lead compound for developing new antihypertensive agents or treatments for heart failure.
  • Biomarker Studies: Investigated as a biomarker for various diseases related to the renin-angiotensin system.
Introduction to [Bpa¹]AngII as a Strategic Molecular Probe

Rationale for Benzoyl-L-Phenylalanine Substitution at Position 1

The strategic installation of Benzoyl-L-Phenylalanine at the N-terminal position (P1) of Angiotensin II stems from its unique photochemical properties and stericoelectronic compatibility with peptide biosynthesis:

  • Photoreactive Crosslinking Mechanism: Benzoyl-L-Phenylalanine incorporates a benzophenone moiety within its side chain. Unlike rapidly reactive aryl azides, the benzophenone ketone group forms a stable triplet diradical upon 350-365 nm ultraviolet irradiation. This excited state abstracts hydrogen atoms from proximal carbon-hydrogen bonds (≤ 3.1 Å), generating covalent adducts primarily with aliphatic side chains (e.g., leucine, valine, alanine) and backbone methylene groups within the receptor's binding pocket [6]. This mechanism provides superior residue resolution compared to nonspecific photoactivations.

  • Minimal Perturbation Principle: Benzoyl-L-Phenylalanine maintains phenylalanine’s core structure, differing primarily through para-substitution with the benzoyl photophore. This conservation minimizes disruption to the native peptide’s pharmacophore geometry. Position 1 (aspartic acid in native Angiotensin II) exhibits greater tolerance for hydrophobic substitutions than the C-terminal phenylalanine (Position 8), where substitutions often critically impair receptor affinity and activation. Molecular modeling suggests the Position 1 side chain projects toward solvent-accessible regions or receptor subpockets less essential for activation signaling, preserving the analog’s binding competence despite the significant structural alteration [1] [6].

  • Orthogonal Incorporation and Synthetic Accessibility: Benzoyl-L-Phenylalanine functions within established peptide synthesis protocols using standard 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. The Fmoc-protected Benzoyl-L-Phenylalanine building block is commercially accessible and facilitates solid-phase peptide synthesis without requiring specialized coupling conditions. Furthermore, its compatibility with pyrrolysyl-transfer ribonucleic acid synthetase variants enables potential site-directed incorporation into recombinant angiotensin peptides via genetic code expansion strategies in cellular expression systems [2] [5].

Table 1: Key Properties of Benzoyl-L-Phenylalanine Compared to Other Photoaffinity Labels

PropertyBenzoyl-L-PhenylalanineAryl Azides (e.g., p-Azido-L-Phenylalanine)Diazirines
Activation Wavelength350-365 nm254-300 nm350-380 nm
Reactive SpeciesTriplet DiradicalNitreneCarbene
Primary ReactionH-Abstraction/Radical RecombinationC-H Insertion/Nitrene RearrangementC-H Insertion
Half-life of Excited StateMillisecondsPicosecondsNanoseconds
Nonspecific BindingLowModerate-HighModerate
Synthetic CompatibilityHigh (Fmoc-SPPS)ModerateModerate (requires specialized building blocks)

Historical Development within Angiotensin II Analog Research

[Benzoyl-L-Phenylalanine¹]Angiotensin II emerged within a broader lineage of photoaffinity labeling probes designed to map Angiotensin II binding domains on AT1 receptors. Key milestones include:

  • Pioneering Photoaffinity Angiotensin II Analogs: Early efforts focused on iodinated derivatives (e.g., [125I-Tyr⁴]Angiotensin II) for binding studies but lacked covalent capture capability. The first generation of true photoaffinity ligands incorporated aryl azides (e.g., azidobenzoyl-lysine derivatives) or benzophenones at various positions. These faced challenges including inefficient crosslinking, significant loss of receptor affinity, or disruption of peptide conformation. The discovery that Methanosarcina mazei pyrrolysyl-transfer ribonucleic acid synthetase could be engineered to incorporate Benzoyl-L-Phenylalanine offered a genetically encodable pathway, though early yields in receptor labeling remained low [2] [5].

  • Breakthrough in Binding Domain Mapping: A landmark 1999 study systematically compared [Benzoyl-L-Phenylalanine¹]Angiotensin II and [Benzoyl-L-Phenylalanine⁸]Angiotensin II. While [Benzoyl-L-Phenylalanine⁸]Angiotensin II demonstrated high-efficiency labeling of the AT1 receptor’s transmembrane domain VII, [Benzoyl-L-Phenylalanine¹]Angiotensin II exhibited lower incorporation yields. Nevertheless, enzymatic digestion (endoproteinase Lys-C) of the [¹²⁵I-Benzoyl-L-Phenylalanine¹]Angiotensin II-AT1 covalent complex generated a glycopeptide of 31 kDa. Deglycosylation reduced this fragment to 7.5 kDa, localizing the labeling site between residues 147 and 199 within the receptor’s second extracellular loop. This provided the first direct experimental evidence for extracellular loop involvement in Angiotensin II binding, challenging prevailing models focused solely on transmembrane helices [1].

  • Refinement via Mutagenesis Studies: Subsequent work utilized the spatial constraint provided by [Benzoyl-L-Phenylalanine¹]Angiotensin II crosslinking. Cyanogen bromide cleavage of a modified AT1 receptor (I165M mutation) further narrowed the covalent attachment site for [Benzoyl-L-Phenylalanine¹]Angiotensin II to residues 166-199. This refined mapping implicated specific residues within extracellular loop 2 (e.g., Lys¹⁹⁹, His¹⁸³) as potential contact points for the peptide’s N-terminus, guiding later site-directed mutagenesis and structural studies [1].

Core Research Applications in Peptidergic G Protein-Coupled Receptor Studies

[Benzoyl-L-Phenylalanine¹]Angiotensin II serves as an indispensable tool for dissecting the molecular architecture and dynamics of Angiotensin II-AT1 receptor complexes and, by extension, other peptidergic G protein-coupled receptors:

  • Elucidating Ligand Binding Pockets: The primary application leverages its covalent capture to identify direct ligand-receptor contact residues. Following photolabeling, proteolytic fragmentation (e.g., using endoproteinase Lys-C, V8 protease, or cyanogen bromide) and microsequencing of labeled fragments pinpoint crosslinked residues. For [Benzoyl-L-Phenylalanine¹]Angiotensin II, this approach definitively established the second extracellular loop as a critical component of the AT1 receptor’s ligand binding interface. This contrasted sharply with [Benzoyl-L-Phenylalanine⁸]Angiotensin II labeling transmembrane domain VII, revealing a bivalent binding mode where the peptide’s N- and C-termini engage distinct receptor domains [1].

  • Probing Conformational States and Activation Mechanisms: Comparative photolabeling studies utilizing [Benzoyl-L-Phenylalanine¹]Angiotensin II under different receptor states (e.g., inactive vs. Angiotensin II-bound vs. G protein-coupled) can reveal conformational shifts within extracellular loop 2. Differential labeling efficiencies or altered proteolytic digestion patterns between states indicate ligand-induced movement or altered solvent accessibility of this loop. These dynamics are crucial for understanding the structural transitions leading to G protein activation or β-arrestin recruitment [1].

  • Validating Computational Models and Guering Drug Design: The spatial constraints derived from [Benzoyl-L-Phenylalanine¹]Angiotensin II crosslinking (e.g., tethering within residues 166-199) provide critical distance restraints for refining computational models of the Angiotensin II-AT1 complex, particularly in the absence of early high-resolution structures. These experimentally validated contacts guide the rational design of non-peptide AT1 receptor antagonists or biased ligands by highlighting key interaction surfaces in extracellular loop 2 that influence ligand selectivity and efficacy profiles [1].

Table 2: Key Receptor Domains Mapped Using [Benzoyl-L-Phenylalanine¹]Angiotensin II and Related Probes

Photoaffinity ProbePrimary Labeling Site on AT1 ReceptorReceptor DomainKey Mapped Residues/RegionFunctional Insight
[Benzoyl-L-Phenylalanine¹]Angiotensin IILow-Yield Specific LabelingSecond Extracellular Loop (ECL2)166-199 (esp. ~183-199)ECL2 forms contact surface for Angiotensin II N-terminus
[Benzoyl-L-Phenylalanine⁸]Angiotensin IIHigh-Yield Specific LabelingTransmembrane Helix VII (TMVII)285-295 (Asn²⁹⁴, Phe²⁹³)TMVII anchors Angiotensin II C-terminus; critical for activation
p-Azido-Phe⁶-Angiotensin IIVariable LabelingMultiple DomainsTMIII, TMVI, ECL2Suggests deeper peptide insertion upon binding
Sar¹,Benzoyl-L-Phenylalanine⁸-Angiotensin IIHigh-Yield LabelingTMVII, Adjacent to TMVITyr²⁹², Asn²⁹⁴Confirms and refines C-terminal binding pocket

Properties

Product Name

[Bpa1]AngII

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-benzoylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C62H79N13O11

Molecular Weight

1182.4 g/mol

InChI

InChI=1S/C62H79N13O11/c1-5-37(4)52(59(83)71-48(33-43-34-66-35-68-43)60(84)75-29-13-19-50(75)57(81)72-49(61(85)86)32-38-14-8-6-9-15-38)74-56(80)47(31-40-22-26-44(76)27-23-40)70-58(82)51(36(2)3)73-55(79)46(18-12-28-67-62(64)65)69-54(78)45(63)30-39-20-24-42(25-21-39)53(77)41-16-10-7-11-17-41/h6-11,14-17,20-27,34-37,45-52,76H,5,12-13,18-19,28-33,63H2,1-4H3,(H,66,68)(H,69,78)(H,70,82)(H,71,83)(H,72,81)(H,73,79)(H,74,80)(H,85,86)(H4,64,65,67)/t37-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1

InChI Key

SSPYRQDCPZQEBX-LWJOARRHSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)C(=O)C6=CC=CC=C6)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CC=C(C=C5)C(=O)C6=CC=CC=C6)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.